4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide
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Overview
Description
4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a piperazine ring, a thiazole ring, and a benzamide group
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other anti-tubercular agents, possibly by inhibiting essential enzymes or disrupting key metabolic pathways in the bacteria .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis, leading to bacterial death .
Pharmacokinetics
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Based on its potential anti-tubercular activity, it may lead to the death of mycobacterium tuberculosis cells .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH and dielectric constant of the medium, the cavity size of the host, the chemical characteristics of the substituents in the guest entity, and the presence/absence of metal cations can all impact the efficacy and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a phenylpiperazine derivative reacts with an appropriate electrophile.
Coupling with benzamide: The final step involves coupling the intermediate product with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at specific sites, such as the thiazole ring or the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., Friedel-Crafts acylation or alkylation).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders due to the presence of the piperazine ring, which is known to interact with neurotransmitter receptors.
Biological Research: It can be used as a probe to study the function of specific proteins or enzymes, especially those involved in signal transduction pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)benzamide: Lacks the cyclopentane ring, which may affect its binding affinity and specificity.
N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide: Lacks the methyl group, which may influence its pharmacokinetic properties.
Uniqueness
The unique combination of the piperazine ring, thiazole ring, and benzamide group in 4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide contributes to its distinct chemical properties and potential applications. The presence of the cyclopentane ring adds rigidity to the structure, potentially enhancing its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
4-methyl-N-[4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-17-7-9-18(10-8-17)23(30)27-25-26-22-20(11-12-21(22)32-25)24(31)29-15-13-28(14-16-29)19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXTUPIXXBABLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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